3-Amino-6-bromobenzofuran-2-carboxylic acid
Overview
Description
3-Amino-6-bromobenzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an amino group at the 3-position, a bromine atom at the 6-position, and a carboxylic acid group at the 2-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromobenzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of benzofuran to introduce the bromine atom at the 6-position. This is followed by nitration to introduce a nitro group at the 3-position, which is subsequently reduced to an amino group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can help in achieving higher purity and better control over the product formation .
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, such as amines or hydroxylamines.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
3-Amino-6-bromobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
3-Amino-6-chlorobenzofuran-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
3-Amino-6-fluorobenzofuran-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
3-Amino-6-iodobenzofuran-2-carboxylic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 3-Amino-6-bromobenzofuran-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct biological and chemical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-amino-6-bromo-1-benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYHODZQJAXRQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=C2N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726334 | |
Record name | 3-Amino-6-bromo-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887246-19-7 | |
Record name | 3-Amino-6-bromo-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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